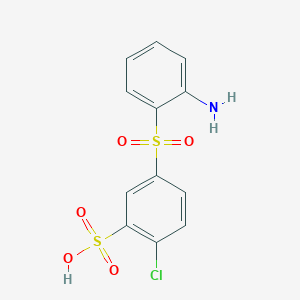![molecular formula C18H18O3 B14364767 4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol CAS No. 90332-37-9](/img/structure/B14364767.png)
4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol is an organic compound that belongs to the class of phenolic compounds. It is characterized by the presence of a hydroxyphenyl group and a methoxyphenol group connected by a penta-1,4-dien-3-yl chain. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxybenzaldehyde and 2-methoxyphenol in the presence of a base such as potassium hydroxide (KOH) in methanol. The reaction mixture is stirred at room temperature, followed by the addition of ice-cold water to precipitate the product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects against certain diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to exert its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Pentadien-3-one derivatives: These compounds share a similar penta-1,4-dien-3-one backbone and exhibit comparable biological activities.
Curcumin analogs: Structurally related to curcumin, these compounds possess similar pharmacological properties.
Uniqueness
4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol is unique due to the presence of both hydroxyphenyl and methoxyphenol groups, which contribute to its distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
90332-37-9 |
|---|---|
Formule moléculaire |
C18H18O3 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
4-[1-(4-hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol |
InChI |
InChI=1S/C18H18O3/c1-3-14(7-4-13-5-9-16(19)10-6-13)15-8-11-17(20)18(12-15)21-2/h3-12,14,19-20H,1H2,2H3 |
Clé InChI |
APVUNYPUJLEPIY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(C=C)C=CC2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


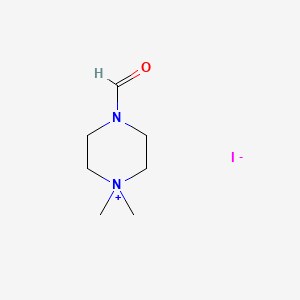


![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)
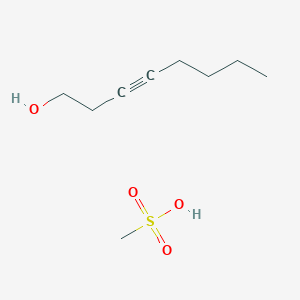
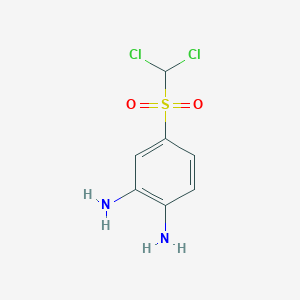
![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)
![[2-(2-Bromoethoxy)ethyl]benzene](/img/structure/B14364728.png)

![[Di(furan-2-yl)methyl]phosphane](/img/structure/B14364732.png)
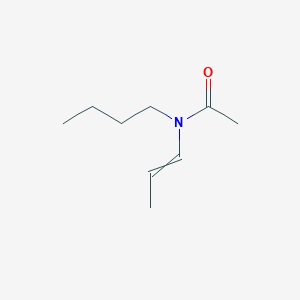
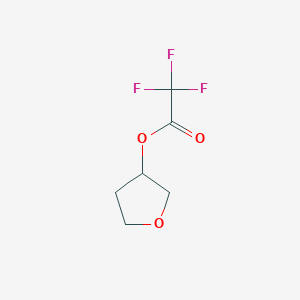
![Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-](/img/structure/B14364742.png)
